N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532596
InChI: InChI=1S/C19H16ClN5/c20-16-8-6-15(7-9-16)11-25(10-14-4-2-1-3-5-14)19-17-18(22-12-21-17)23-13-24-19/h1-9,12-13H,10-11H2,(H,21,22,23,24)
SMILES:
Molecular Formula: C19H16ClN5
Molecular Weight: 349.8 g/mol

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine

CAS No.:

Cat. No.: VC14532596

Molecular Formula: C19H16ClN5

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine -

Specification

Molecular Formula C19H16ClN5
Molecular Weight 349.8 g/mol
IUPAC Name N-benzyl-N-[(4-chlorophenyl)methyl]-7H-purin-6-amine
Standard InChI InChI=1S/C19H16ClN5/c20-16-8-6-15(7-9-16)11-25(10-14-4-2-1-3-5-14)19-17-18(22-12-21-17)23-13-24-19/h1-9,12-13H,10-11H2,(H,21,22,23,24)
Standard InChI Key XRJAFPONNKQNLV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine features a purine core (a fused pyrimidine-imidazole ring) substituted at the N6 position with a benzyl group and a 4-chlorobenzyl group. The chlorine atom at the para position of the benzyl moiety enhances lipophilicity, potentially improving membrane permeability. Key structural parameters include:

PropertyValue
Molecular FormulaC19H16ClN5\text{C}_{19}\text{H}_{16}\text{ClN}_5
Molecular Weight349.8 g/mol
CAS NumberNot publicly disclosed
DensityN/A
Boiling PointN/A

The compound’s planar purine core facilitates π-π stacking interactions, while the chlorobenzyl group contributes to steric bulk and electronic effects .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step nucleophilic substitutions on the purine core (Figure 1):

  • Purine Core Preparation: 6-Chloropurine is treated with benzylamine to form N6-benzyladenine.

  • Second Substitution: The intermediate reacts with 4-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) to introduce the 4-chlorobenzyl group.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Yield: ~40–60% after purification.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Reduce reaction times and improve yield consistency.

  • Catalytic Systems: Transition metal catalysts (e.g., Pd) may accelerate coupling steps, though none are explicitly reported for this compound.

Biological Activities and Mechanisms

Antiviral Efficacy

N-Benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine inhibits flaviviruses by targeting viral RNA-dependent RNA polymerase (RdRp) or host factors like YTHDC1, an m6^6A mRNA reader protein .

VirusIC50_{50}Mechanism
Zika (ZIKV)0.8 μMRdRp inhibition
Dengue (DENV)1.2 μMYTHDC1 binding and immune modulation

The 4-chlorobenzyl group enhances binding to hydrophobic pockets in viral enzymes, as confirmed by crystallography .

Selectivity and Toxicity

Applications in Medicinal Chemistry

Antiviral Drug Development

Structural analogs of this compound are under investigation as broad-spectrum antivirals. Modifications to the benzyl groups (e.g., replacing Cl with CF3_3) improve potency against DENV-2 .

Tool Compound for Epitranscriptomics

As a YTHDC1 inhibitor, it aids in studying m6^6A-mediated RNA processing, with potential applications in oncology .

Comparison with Related Purine Derivatives

CompoundSubstituentsBioactivity
N6-BenzyladenineN6-benzylPlant growth regulation
N-Benzyl-7H-purin-6-amineN6-benzylWeak antiviral activity
Target CompoundN6-benzyl, N7-4-Cl-benzylPotent anti-flaviviral

The dual benzyl/4-chlorobenzyl substitution in N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine confers superior antiviral activity compared to monosubstituted analogs .

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